molecular formula C13H9BrF2N4O B10797763 3-Bromo-5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine

3-Bromo-5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10797763
M. Wt: 355.14 g/mol
InChI Key: MNOZFILPXCZGRJ-UHFFFAOYSA-N
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Description

OSM-S-432 is a compound that belongs to the class of aminothienopyrimidine derivatives. It has been studied for its potential applications in various fields, including medicinal chemistry and materials science. The compound is known for its unique structural properties, which make it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-432 typically involves the construction of the thienopyrimidine scaffold. This can be achieved through a series of organic reactions, including halogenation and the formation of boronate esters .

Industrial Production Methods

Industrial production methods for OSM-S-432 are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

OSM-S-432 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving OSM-S-432 include halogenating agents, reducing agents, and oxidizing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) .

Major Products

The major products formed from the reactions of OSM-S-432 include various substituted thienopyrimidine derivatives. These products can have different functional groups attached to the scaffold, which can influence their chemical and biological properties .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, OSM-S-432 has been studied for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: The compound’s potential as an antimalarial agent has been investigated.

    Industry: OSM-S-432 can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of OSM-S-432 involves its interaction with specific molecular targets. One of the primary targets is the Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS). The compound inhibits this enzyme by forming a covalent adduct with the enzyme’s active site, thereby blocking its activity . This inhibition leads to the disruption of protein synthesis in the parasite, ultimately causing its death .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to OSM-S-432 include other aminothienopyrimidine derivatives, such as OSM-S-106 and TCMDC-135294 . These compounds share structural similarities but may differ in their functional groups and biological activities.

Uniqueness

OSM-S-432 is unique due to its specific structural features and its ability to inhibit PfAsnRS through a reaction hijacking mechanism. This sets it apart from other similar compounds that may not exhibit the same level of activity or selectivity .

Conclusion

OSM-S-432 is a compound with significant potential in various scientific research fields. Its unique structure and mechanism of action make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C13H9BrF2N4O

Molecular Weight

355.14 g/mol

IUPAC Name

3-bromo-5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C13H9BrF2N4O/c14-13-19-18-11-6-17-7-12(20(11)13)21-4-3-8-1-2-9(15)10(16)5-8/h1-2,5-7H,3-4H2

InChI Key

MNOZFILPXCZGRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCOC2=CN=CC3=NN=C(N23)Br)F)F

Origin of Product

United States

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